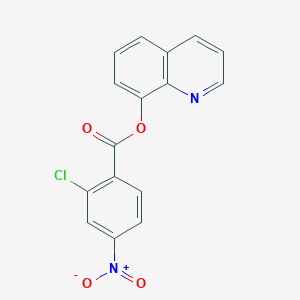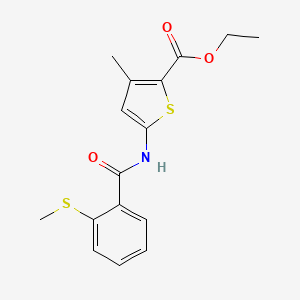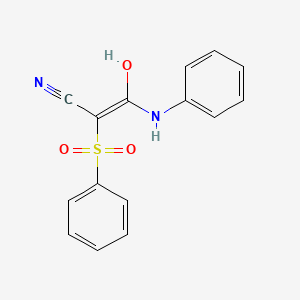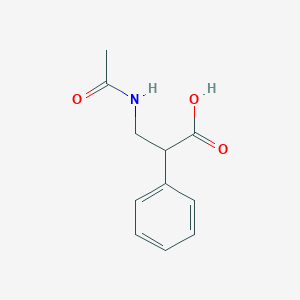
8-羟基喹啉-2-氯-4-硝基苯甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-8-yl 2-chloro-4-nitrobenzoate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline moiety attached to a 2-chloro-4-nitrobenzoate group, making it a valuable molecule for various scientific research applications.
科学研究应用
Quinolin-8-yl 2-chloro-4-nitrobenzoate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, such as antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence.
作用机制
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets. For example, some quinoline-based compounds have shown promising results as inhibitors of key receptor tyrosine kinases (RTKs) involved in the formation and maintenance of the tumor vasculature, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases .
Mode of Action
The exact mode of action can vary depending on the specific quinoline derivative and its target. In general, these compounds can inhibit the activity of their target proteins, leading to a disruption in the signaling pathways they are involved in .
Biochemical Pathways
The affected pathways would depend on the specific targets of the quinoline derivative. For instance, if the compound targets VEGFR and PDGFR, it could affect pathways related to angiogenesis and cell proliferation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of quinoline derivatives can vary widely and would depend on the specific chemical structure of the compound. Some quinoline derivatives have been found to have good gastrointestinal absorption and bioavailability .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the quinoline derivative. In the case of compounds that inhibit VEGFR and PDGFR, the result could be a reduction in angiogenesis and cell proliferation, potentially leading to a slowdown in tumor growth .
准备方法
The synthesis of Quinolin-8-yl 2-chloro-4-nitrobenzoate typically involves an O-acylation reaction. One common method is the reaction between 8-hydroxyquinoline and 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like acetonitrile under heating conditions. For example, heating at 80°C for 20 minutes in a Monowave 50 reactor has been reported to yield the desired product efficiently .
化学反应分析
Quinolin-8-yl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The quinoline moiety can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Quinolin-8-yl 2-chloro-4-nitrobenzoate can be compared with other quinoline derivatives, such as:
Quinolin-8-yl 4-chlorobenzoate: Similar in structure but with different substitution patterns, leading to variations in biological activity and chemical reactivity.
8-Hydroxyquinoline: A simpler quinoline derivative with a hydroxyl group, widely used in medicinal chemistry for its antimicrobial properties.
The uniqueness of Quinolin-8-yl 2-chloro-4-nitrobenzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
quinolin-8-yl 2-chloro-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4/c17-13-9-11(19(21)22)6-7-12(13)16(20)23-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRATRSOYRPASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2498900.png)

![2,4-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2498903.png)
![1-[4-(2-METHOXYPHENYL)OXANE-4-CARBONYL]-4-(THIOPHEN-3-YL)PIPERIDINE](/img/structure/B2498904.png)
![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)
![(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2498910.png)



![6-(1H-Pyrrol-1-yl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B2498917.png)
![3,4-dimethoxy-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2498918.png)
![2-(4-fluorophenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2498919.png)
